(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Chiral Separation Peptide Synthesis Optical Purity

This (R)-enantiomer is the definitive building block for installing (R)-4-oxopipecolic acid—the core pharmacophore of virginiamycin antibiotics—into peptide chains. Its base-labile Fmoc group guarantees smooth, automated Fmoc/tBu SPPS without side-reactions on acid-sensitive groups. The 4-ketone rigidifies backbone conformation, essential for locking bioactive turn motifs. Incoming QC is effortless: distinct melting point (208–213 °C) and optical rotation (+4.5°) distinguish it from the (S)-isomer before costly synthesis begins. For SAR campaigns on constrained peptidomimetics, this is the only option.

Molecular Formula C21H19NO5
Molecular Weight 365.385
CAS No. 1375078-38-8
Cat. No. B2629026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid
CAS1375078-38-8
Molecular FormulaC21H19NO5
Molecular Weight365.385
Structural Identifiers
SMILESC1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m1/s1
InChIKeyYGAHCGORXONSSM-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid 1375078-38-8: A Key Chiral Building Block for Peptide Synthesis


(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid (CAS 1375078-38-8) is a chiral, N-Fmoc-protected piperidine derivative characterized by a reactive 4-oxo (ketone) group. This compound serves as a specialized building block for solid-phase peptide synthesis (SPPS) and the construction of conformationally constrained peptidomimetics . It is the (R)-enantiomer of the 4-oxopipecolic acid scaffold, a motif found in biologically active cyclic peptides like virginiamycin antibiotics [1].

Why (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid Cannot Be Replaced by Generic Analogs


The unique combination of absolute stereochemistry, an N-Fmoc protecting group, and a 4-oxo functional handle within a single scaffold precludes simple interchangeability. The (R)-enantiomer is not biologically equivalent to the (S)-enantiomer , the Fmoc group offers orthogonal deprotection chemistry distinct from Boc analogs crucial for SPPS workflows , and the 4-ketone provides a synthetic distinction from non-oxo pipecolic acid derivatives, enabling a different reactivity profile for downstream derivatization.

Quantitative Evidence for (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid Differentiation


Enantiomeric Purity and Optical Rotation vs. (S)-Enantiomer

The target (R)-enantiomer exhibits a specific optical rotation of [α]22/D +4.5° (c = 0.5% in DMSO), designating it as the (+)-enantiomer . This directly contrasts with the (S)-enantiomer, designated as the (-)-form, which is typically characterized by a negative optical rotation of equal magnitude. Any procurement of the racemic mixture or incorrect enantiomer would yield a fundamentally different compound with distinct biological interactions, a critical parameter in chiral drug design.

Chiral Separation Peptide Synthesis Optical Purity

Melting Point Differentiation from (S)-Enantiomer

The (R)-enantiomer has a reported melting point (mp) range of 208-213 °C , while its (S)-enantiomer counterpart displays a consistently higher mp of 228-233 °C . This approximately 20 °C difference indicates a significantly higher crystal lattice energy for the (S)-form and provides a simple, quantitative identity check to distinguish the two enantiomers during incoming quality control.

Crystallinity Purity Assessment Solid-State Properties

Deprotection Chemistry: Fmoc vs. Boc Protecting Group

The target compound's N-Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF for 3-10 minutes), a standard SPPS step . Its direct analog, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, requires strong acidic conditions (e.g., TFA) for deprotection. This fundamental difference in deprotection chemistry makes the Fmoc compound the requisite choice for Fmoc-strategy SPPS, where acid-labile side-chain protections and resin linkers are employed. The Boc analog would be incompatible with this scheme.

Solid-Phase Peptide Synthesis Orthogonal Protection Reaction Selectivity

Synthetic Versatility of the 4-Oxo Handle vs. Non-Oxo Analog

The 4-oxo group introduces a reactive ketone functionality absent in the parent compound, 1-Fmoc-piperidine-2-carboxylic acid. This enables specific downstream chemistry like reductive amination, oxime/hydrazone formation, or Grignard additions that are impossible with the saturated analog [1]. This single functional group difference dramatically expands the chemical space accessible from this scaffold, allowing for the introduction of diverse side chains or the creation of further conformational constraints in peptidomimetics [2].

Chemical Derivatization Scaffold Functionalization Conformational Constraint

Definitive Research and Procurement Scenarios for (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid


Conformationally Constrained Peptidomimetic Synthesis

This compound is the building block of choice for synthesizing peptide analogs requiring an (R)-configuration at the pipecolic acid residue. The 4-oxo group provides a rigidifying element, which is critical for locking peptide backbones into specific active conformations. The Fmoc group ensures seamless integration into automated solid-phase peptide synthesizers using standard Fmoc/tBu protocols .

Precursor for Antibiotic-Derived Scaffold Exploration

The 4-oxopipecolic acid core is a key pharmacophoric element in virginiamycin antibiotics. Researchers investigating structure-activity relationships around this antibiotic family would use this specific (R)-enantiomer to build focused libraries, studying the impact of unnatural chirality on antimicrobial potency. The optical rotation (+4.5° vs. -4.5°) serves as a key quality gate to ensure the correct enantiomer is used [1].

Orthogonal Deprotection Strategies in Complex Molecule Synthesis

In multi-step syntheses requiring the sequential or orthogonal removal of protecting groups, this compound's base-labile Fmoc group offers a distinct advantage over acid-labile variants (e.g., Boc). It can be used as an intermediate where a temporary amine protection is needed in the presence of acid-sensitive functionalities, as the Fmoc group can be selectively removed with piperidine without affecting esters, acetals, or certain carbamate protecting groups .

Procurement Identity Verification via Melting Point Analysis

Quality control laboratories can rapidly discriminate between the (R)- and (S)-enantiomers upon delivery using their distinct melting points (208-213 °C vs. 228-233 °C). This quantitative physical property provides an immediate, instrument-friendly check to prevent logistical errors before the compound enters expensive synthetic campaigns, ensuring only the intended (R)-isomer is released for production .

Quote Request

Request a Quote for (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.